methyl 3-hydroxy-5-methyl-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-hydroxy-5-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-3-4-8-7(5-6)10(13)9(12-8)11(14)15-2/h3-5,12-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPKUWJHPSOKRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of p-Substituted Aniline Derivatives
The Fischer indole synthesis remains the most widely employed method for constructing substituted indole cores. Patent KR100411599B1 describes a modified approach where p-substituted aniline derivatives react with ethyl α-methyl acetoacetate in the presence of sulfuric acid/acetic acid mixtures or hydrobromic acid. Although this patent specifically targets ethyl 5-substituted indole-2-carboxylates, substitution of ethanol with methanol in the esterification step could theoretically yield the methyl ester variant.
Critical parameters include:
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Temperature : Reactions typically proceed at 80–120°C under reflux conditions.
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Acid concentration : Sulfuric acid (95–98%) in acetic acid (1:3 v/v) optimally facilitates cyclization.
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Reaction time : 12–24 hours, monitored by TLC (30% ethyl acetate in hexane).
A hypothetical adaptation for methyl 3-hydroxy-5-methyl-1H-indole-2-carboxylate might involve:
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Starting with 4-amino-3-methylphenol to introduce the 5-methyl and 3-hydroxy groups.
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Condensing with methyl acetoacetate instead of ethyl α-methyl acetoacetate.
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Employing methanolic HCl during workup to favor methyl ester formation.
Acylation-Reduction Sequential Methodology
Friedel-Crafts Acylation Followed by Reduction
The Journal of Medicinal Chemistry outlines a two-step process for ethyl 3-alkylindole-2-carboxylates:
Step 1: Friedel-Crafts Acylation
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React indole-2-carboxylate with acyl chlorides (e.g., propionyl chloride) in 1,2-dichloroethane using AlCl3.
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Typical conditions: 2–3 hours reflux under argon.
Step 2: TFA-Mediated Reduction
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Treat acylated intermediate with trifluoroacetic acid (TFA) at 0°C to room temperature for 4–12 hours.
Adaptation example :
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Start with methyl 5-methyl-1H-indole-2-carboxylate.
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Introduce hydroxyl at position 3 via directed ortho-metalation (e.g., LDA at -78°C) followed by oxygenation.
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Execute Friedel-Crafts acylation with acetyl chloride, then reduce to install the methyl group.
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Profiling
Comparative 1H NMR data from analogous compounds:
For this compound, expect:
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OCH3 : δ 3.85–3.80 (s).
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Aromatic protons : δ 6.70–7.40 (m).
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OH : δ 8.80–9.20 (broad, exchangeable).
Mass Spectrometry (MS) Validation
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Expected molecular ion : m/z 205.07 (C11H11NO3).
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Fragmentation patterns should include losses of COOCH3 (59 Da) and H2O (18 Da).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydroxy-5-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve Lewis acids like aluminum chloride or boron trifluoride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
Methyl 3-hydroxy-5-methyl-1H-indole-2-carboxylate features an indole structure, characterized by a fused benzene and pyrrole ring. Its molecular formula is , with a molar mass of approximately 191.20 g/mol. The presence of hydroxyl (-OH) and carboxylate (-COOCH₃) groups enhances its reactivity, making it a versatile compound for further modifications.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
- Antiviral Properties : Studies have shown that derivatives of indole compounds can inhibit the replication of viruses, including HIV-1. The structural features of this compound may contribute to its potential as an antiviral agent .
- Anti-inflammatory Effects : Compounds with similar indole structures have been investigated for their ability to modulate inflammatory pathways, suggesting that this compound may possess anti-inflammatory properties .
Synthetic Routes
The synthesis of this compound can be achieved through various methods:
- Alkylation Reactions : Alkylation using functionalized halides allows for the introduction of different substituents at specific positions on the indole ring. For instance, the regioselectivity observed during alkylation can lead to the formation of novel derivatives that may exhibit enhanced biological activity .
- Dieckmann Condensation : This method has been employed to synthesize more complex derivatives from simpler precursors, facilitating the exploration of structure-activity relationships .
Case Studies and Research Findings
Several studies highlight the applications and potential of this compound:
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-5-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, and molecular properties:
*Estimated based on molecular formula (C₁₁H₁₁NO₃).
Key Observations:
- Amino groups (e.g., in methyl 5-amino-3-methyl-1H-indole-2-carboxylate) may improve solubility in aqueous media but reduce membrane permeability due to increased basicity .
Synthetic Flexibility :
- The methyl ester at position 2 is a common feature in indole derivatives, enabling hydrolysis to carboxylic acids for further functionalization (e.g., amidation or salt formation) .
- Acyl chloride intermediates (e.g., in ethyl 3-acyl-5-chloro-1H-indole-2-carboxylates) are frequently used to introduce substituents at position 3 via Friedel-Crafts alkylation or acylation .
Physicochemical Properties
- Solubility: Hydroxyl and amino substituents increase polarity, enhancing solubility in polar solvents (e.g., ethanol, DMSO). Methoxy and methyl groups contribute to lipophilicity . Fluorine’s electronegativity may reduce solubility in nonpolar solvents compared to methyl groups .
Thermal Stability :
- Methyl and ethyl esters generally exhibit higher thermal stability than free carboxylic acids. For example, ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate (MW 261.32) retains integrity under reflux conditions .
Biological Activity
Methyl 3-hydroxy-5-methyl-1H-indole-2-carboxylate (C10H9NO3) is an indole derivative that has garnered attention in recent years due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications, supported by various research findings and case studies.
Chemical Structure and Properties
This compound features a unique indole structure, comprising a fused benzene and pyrrole ring. The presence of hydroxyl (-OH), methoxy (-OCH₃), and carboxylate (-COOCH₃) groups enhances its reactivity and biological potential.
| Property | Details |
|---|---|
| Molecular Formula | C10H9NO3 |
| Molar Mass | ~221.21 g/mol |
| Functional Groups | Hydroxyl, Methoxy, Carboxylate |
Antioxidant Properties
This compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.
Antimicrobial Activity
Preliminary studies indicate that this compound possesses antimicrobial properties. It has demonstrated effectiveness against a range of pathogens, suggesting potential applications in developing new antimicrobial agents.
Neuroprotective Effects
Research has highlighted the neuroprotective properties of indole derivatives, including this compound. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage. For instance, derivatives of this compound have exhibited strong neuroprotection against hydrogen peroxide-induced oxidative stress in SH-SY5Y cells .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
- Cell Signaling Modulation : It can modulate cell signaling pathways related to apoptosis and proliferation, which is essential for cancer treatment .
Case Studies
- Neuroprotective Study : A study on the neuroprotective effects of indole derivatives found that this compound significantly reduced lipid peroxidation and increased cell viability in neuronal cell lines exposed to oxidative stress .
- Anticancer Activity : In a study assessing the anticancer potential of indole derivatives, this compound was found to inhibit the growth of various cancer cell lines effectively. The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .
Comparison with Related Compounds
The biological activity of this compound can be compared with other similar compounds to highlight its unique features:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Methyl 3-hydroxyindole-2-carboxylate | C10H9NO3 | Moderate antioxidant activity |
| Ethyl 5-methoxyindole-2-carboxylate | C12H13NO4 | Antimicrobial and anticancer properties |
| Methyl 5-methoxyindole-2-carboxylate | C11H11NO3 | Stronger anticancer effects |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 3-hydroxy-5-methyl-1H-indole-2-carboxylate, and how can purity be ensured?
- Methodology : A common approach involves condensation reactions using 3-formylindole precursors. For example, refluxing 3-formyl-5-methylindole derivatives with methyl chloroformate in acetic acid with sodium acetate as a base, followed by recrystallization from DMF/acetic acid mixtures to achieve >95% purity .
- Purity Validation : Melting point analysis (mp 232–234°C, as seen in structurally similar indole esters) and HPLC with UV detection (λ = 254 nm) are recommended for verifying purity .
Q. How can researchers characterize this compound’s structure and functional groups?
- Analytical Tools :
- NMR : Use - and -NMR to confirm the ester group (COOCH) at δ ~3.8 ppm and hydroxyl (OH) proton at δ ~10–12 ppm. Aromatic protons in the indole ring typically appear between δ 6.5–8.0 ppm .
- FT-IR : Look for C=O stretching (ester) at ~1700 cm and O–H (phenolic) at ~3200–3500 cm .
- Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+H] at m/z 235.0845 for CHNO) .
Q. What are the critical storage conditions to maintain stability?
- Storage Protocol : Store at –20°C in amber vials under inert gas (N/Ar) to prevent oxidation of the hydroxyl group. Avoid exposure to moisture, as ester hydrolysis can occur under acidic/basic conditions .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts?
- Experimental Design :
- Design of Experiments (DoE) : Use fractional factorial designs to optimize reaction parameters (e.g., temperature, molar ratios). For example, increasing acetic acid volume (100 mL per 0.1 mol substrate) improves solubility and reduces side reactions like dimerization .
- Flow Chemistry : Continuous-flow reactors enhance reproducibility by maintaining precise temperature control and reducing residence time, which is critical for thermally sensitive intermediates .
Q. What strategies address contradictory spectral data in literature (e.g., variable melting points)?
- Root Cause Analysis : Discrepancies in melting points (e.g., mp 232–234°C vs. 208–210°C for similar indole esters) may arise from polymorphic forms or impurities.
- Resolution Methods :
- DSC/TGA : Differential scanning calorimetry identifies polymorph transitions.
- X-ray Diffraction : Single-crystal XRD resolves structural ambiguities .
Q. How can the hydroxyl group’s reactivity be exploited for derivatization?
- Functionalization Pathways :
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) chloride to protect the hydroxyl group during subsequent reactions (e.g., Suzuki coupling at the indole C-5 position).
- Glycosylation : React with acetylated glycosyl bromides under Mitsunobu conditions to synthesize bioactive glycoconjugates .
Q. What advanced techniques validate its bioactivity in cellular assays?
- In Vitro Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
